molecular formula C9H11Cl2N3 B1272148 1-(3,5-Dichloropyridin-2-yl)piperazine CAS No. 87394-60-3

1-(3,5-Dichloropyridin-2-yl)piperazine

Cat. No. B1272148
CAS RN: 87394-60-3
M. Wt: 232.11 g/mol
InChI Key: BOJIHPXIMSXHDU-UHFFFAOYSA-N
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Description

Piperazine derivatives are a significant class of compounds in medicinal chemistry due to their diverse pharmacological properties. The compound 1-(3,5-Dichloropyridin-2-yl)piperazine, although not directly mentioned in the provided papers, is structurally related to several piperazine derivatives discussed across the research. These derivatives have been synthesized and evaluated for various biological activities, including antibacterial properties and potential treatments for central nervous system disorders .

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, 1-(2,3-dichlorophenyl)piperazine is synthesized from 2,6-dichloro-nitrobenzene and piperazine, with a total yield of 48.2% . Another method includes reacting anhydrous piperazine with 2,3-dichloro-bromobenzene through the Ullmann reaction, yielding a total of 53.3% . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 1-(3,5-Dichloropyridin-2-yl)piperazine.

Molecular Structure Analysis

The molecular structures of piperazine derivatives are confirmed using various spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR . These techniques are crucial for verifying the successful synthesis of the desired compounds and could be employed to confirm the structure of 1-(3,5-Dichloropyridin-2-yl)piperazine.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including self-1,3-dipolar [3+3] cyclizations to form complex ring systems such as dispirooxindole-piperazines . The regioselectivity of these cyclizations can be tuned by altering the structural features of the substrates. Additionally, displacement reactions with piperazines can afford substituted derivatives, which can be further modified through alkylation, acylation, sulfonylation, or addition of isocyanates .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the introduction of different substituents can affect the compound's solubility, stability, and reactivity. The antibacterial activity of certain piperazine derivatives has been noted, with some compounds showing significant in vitro and in vivo activity against gram-negative bacteria . The antidepressant and antianxiety activities of some novel piperazine derivatives have also been evaluated, indicating the potential for central nervous system applications .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Piperazine-1-yl-1H-indazole Derivatives : Piperazine derivatives, such as 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, are synthesized in a simple and efficient process, demonstrating their importance in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).

Pharmacology and Therapeutic Applications

  • Anticonvulsant Activity of Piperazine Derivatives : Novel 1,3‐substituted pyrrolidine‐2,5‐dione derivatives, including piperazine compounds, have shown potential as anticonvulsant agents in initial pharmacological screenings (Rybka et al., 2017).
  • Antidepressant and Antianxiety Activity : Some piperazine derivatives have demonstrated significant antidepressant and antianxiety activities in behavioral tests (Kumar et al., 2017).

Chemical Process Development

  • Process Development for CGRP Receptor Inhibitor : Piperazine compounds are utilized in the synthesis of CGRP receptor antagonists, with process development focusing on stereoselective and economical synthesis (Cann et al., 2012).

Biochemical Studies

  • Dopamine D(4)-selective Antagonist Metabolism Study : The metabolism of a dopamine D(4) selective antagonist, involving a piperazine moiety, was investigated across different species, highlighting the metabolic pathways and biotransformation processes (Zhang et al., 2000).

Chemical Synthesis

  • Synthesis of Pyrrolidine and Pyrrolidin-2-one Derivatives : The synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety, has been explored for potential antiarrhythmic and antihypertensive effects (Malawska et al., 2002).

Antimicrobial Studies

  • Antimicrobial Activity of Pyridine Derivatives : Research on new pyridine derivatives, involving 2,3-dichloropiperazine, demonstrated variable and modest antimicrobial activity against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Safety And Hazards

This compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

1-(3,5-dichloropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3/c10-7-5-8(11)9(13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJIHPXIMSXHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377941
Record name 1-(3,5-Dichloro-2-pyridyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichloropyridin-2-yl)piperazine

CAS RN

87394-60-3
Record name 1-(3,5-Dichloro-2-pyridyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87394-60-3
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Synthesis routes and methods

Procedure details

Piperazine (256 mg, 3.0 mmol, Aldrich) and 2,3,5-trichloropyridine (364 mg, 20 mmol, Aldrich) were reacted under the conditions of Example 3a to give the title compound as a light-yellow solid. MS (ESI, pos. ion) m/z: 232 (M+1).
Quantity
256 mg
Type
reactant
Reaction Step One
Quantity
364 mg
Type
reactant
Reaction Step One

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